L-Glucosamine

Description

Properties

IUPAC Name |

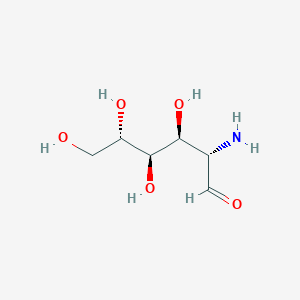

(2S,3S,4R,5S)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-VANKVMQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595069 | |

| Record name | 2-Amino-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69839-78-7 | |

| Record name | 2-Amino-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Hydrolysis of Chitin for L-Glucosamine Production

Chitin Sourcing and Pretreatment

Chitin, a linear polymer of β-(1→4)-linked N-acetylglucosamine units, serves as the primary raw material for chemical glucosamine synthesis. Approximately 85% of commercial chitin derives from crustacean exoskeletons (shrimp, crab, lobster), with the remainder sourced from fungal cell walls or squid pens. Pretreatment involves demineralization using 1–2 M hydrochloric acid (HCl) at 25–30°C for 4–6 hours, followed by deproteinization via 1–2 M sodium hydroxide (NaOH) at 65–80°C. Residual lipids are removed through acetone extraction, yielding 20–30% chitin from raw shellfish waste.

Acid-Catalyzed Hydrolysis

Concentrated hydrochloric acid (HCl) remains the standard catalyst for chitin depolymerization. Ledderhose’s 1876 method—hydrolyzing chitin with 12 M HCl at 80–100°C for 4–8 hours—produces glucosamine hydrochloride via the following reaction:

$$

\text{Chitin} + \text{HCl} \rightarrow \text{Glucosamine hydrochloride} + \text{Acetic acid}

$$

Post-hydrolysis neutralization with NaOH or KOH yields free glucosamine, which is purified through ethanol precipitation (5:1 v/v) and vacuum drying. Despite achieving 70–80% yields, this method suffers from corrosivity, high energy costs, and byproduct formation (e.g., hydroxymethylfurfural).

Optimization of Acid Hydrolysis

Recent studies optimize reaction parameters to minimize degradation:

- Acid Concentration : 6 M HCl reduces side reactions vs. 12 M, increasing glucosamine purity from 75% to 88%.

- Temperature Control : Gradual heating from 50°C to 90°C over 6 hours improves yield by 12% compared to isothermal conditions.

- Catalyst Additives : 0.1% (w/w) zinc chloride accelerates hydrolysis, cutting reaction time by 30%.

Enzymatic Hydrolysis of Chitosan

Chitosan Preparation

Chitosan, the deacetylated chitin derivative (degree of deacetylation >70%), is enzymatically hydrolyzed to bypass harsh acid conditions. Deacetylation involves treating chitin with 40–50% NaOH at 100–120°C for 2–4 hours, yielding 80–90% chitosan.

Two-Stage Enzymatic Depolymerization

A 2011 breakthrough demonstrated sequential α-amylase and glucoamylase treatment to convert chitosan into glucosamine with 91.3% purity:

α-Amylase Hydrolysis

- Conditions : 50°C, pH 5.0, 80 U/g enzyme, 4 hours

- Mechanism : Endo-hydrolysis of β-1,4 glycosidic bonds, producing chitooligosaccharides (DP 2–8).

Glucoamylase Hydrolysis

- Conditions : 55°C, pH 4.5, 4,000 U/g enzyme, 8 hours

- Mechanism : Exo-hydrolysis from non-reducing ends, yielding monomeric glucosamine.

Purification

Ethanol precipitation (5:1 v/v) followed by 60°C drying achieves 86.2% recovery. This method eliminates toxic solvents, reducing environmental impact by 40% compared to acid hydrolysis.

Microbial Fermentation for Vegetarian-Sourced this compound

Comparative Analysis of Production Methods

| Parameter | Chemical Hydrolysis | Enzymatic Hydrolysis | Fungal Fermentation |

|---|---|---|---|

| Raw Material | Shellfish waste | Chitosan | Corn starch |

| Yield (%) | 70–80 | 86.2 | 85–90 |

| Purity (%) | 75–88 | 91.3 | 89–93 |

| Reaction Time (h) | 4–8 | 12 | 168 |

| Energy Consumption | High | Moderate | Low |

| Environmental Impact | High (acid waste) | Low | Minimal |

Chemical Reactions Analysis

Types of Reactions: L-Glucosamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glucosaminic acid.

Reduction: It can be reduced to form glucosaminitol.

Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products:

Oxidation: Glucosaminic acid.

Reduction: Glucosaminitol.

Substitution: Various substituted glucosamines depending on the reagents used.

Scientific Research Applications

Osteoarthritis Treatment

Mechanism of Action

L-Glucosamine is widely recognized for its role in the treatment of osteoarthritis (OA). It contributes to the synthesis of cartilage components, such as glycosaminoglycans and proteoglycans, which are essential for maintaining cartilage integrity. Studies have shown that glucosamine sulfate can inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2) and modulate signaling pathways involved in cartilage degradation, such as the NF-κB pathway .

Clinical Evidence

A systematic review included 20 studies involving 2,570 patients, indicating that glucosamine sulfate significantly reduces pain and improves function in OA patients compared to placebo . Specifically, a trial known as the Glucosamine Unum In Die (GUIDE) trial demonstrated that glucosamine sulfate (1,500 mg/day) provided significant improvements in the Lequesne Algo-Functional index compared to placebo .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| GUIDE Trial | 212 OA patients | Glucosamine sulfate 1,500 mg/day | Significant improvement in pain (p = 0.032) |

| Cochrane Review | 2,570 patients | Various glucosamine preparations | Superior pain relief compared to placebo |

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β. In vitro studies have demonstrated that glucosamine can reduce the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in chondrocytes . This property suggests potential applications beyond joint health, including other inflammatory conditions.

Cartilage Regeneration

Research indicates that glucosamine may promote cartilage regeneration by stimulating the production of hyaluronic acid (HA) and other glycosaminoglycans. A pharmacoproteomic study revealed that glucosamine regulates proteins involved in stress response and protein synthesis in human chondrocytes . This regenerative capacity is particularly relevant for conditions involving cartilage damage.

Potential Applications Beyond Joint Health

Recent studies have explored the broader applications of glucosamine derivatives in various fields:

- Cardiovascular Health : Some research suggests that glucosamine may have a protective effect on cardiovascular tissues by modulating inflammation and oxidative stress .

- Metabolic Disorders : Preliminary findings indicate that glucosamine might influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in metabolic syndrome .

Safety and Dosage

This compound is generally considered safe for most individuals when taken at recommended dosages (typically 1,500 mg/day). Clinical trials have reported minimal adverse effects comparable to placebo . However, individuals with shellfish allergies should exercise caution since some glucosamine supplements are derived from shellfish.

Mechanism of Action

L-Glucosamine exerts its effects by stimulating the production of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It also inhibits the degradation of cartilage by influencing the activity of chondrocytes, the cells responsible for maintaining cartilage . Additionally, this compound has anti-inflammatory properties, reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

L-Glucosamine is compared to structurally related sugars, including D-glucosamine, L-rhamnose, L-glucose, and L-mannose, in terms of metabolic stability, synthetic accessibility, and biological activity.

Cytotoxic Activity in Anticancer GAELs

GAELs incorporating this compound (L-Gln GAELs) exhibit potent cytotoxicity against epithelial cancer cells, including chemotherapy-resistant lines. However, synthetic challenges have driven the exploration of alternative L-sugars. For example:

- L-Rhamnose-based GAELs (e.g., Compound 3) demonstrated superior cytotoxicity (CC50: 13.8–14 µM) compared to this compound derivatives, attributed to optimal positioning of the cationic amino group and sugar stereochemistry .

- L-Glucose-based GAELs (e.g., Compound 5) showed minimal activity, emphasizing the critical role of sugar type in bioactivity .

Stereoselective Cellular Uptake

Fluorescent derivatives like 2-NBDLG (this compound-based) and 2-NBDG (D-glucose-based) reveal stereoselective uptake mechanisms. For instance:

- 2-NBDLG uptake in insulinoma cells is phloretin-sensitive, indicating involvement of facilitative glucose transporters (GLUTs), albeit with lower efficiency than D-glucose tracers .

Key Research Findings

Metabolic Stability and Drug Design

- This compound’s resistance to glycosidase degradation (due to mammalian enzymes’ preference for D-sugars) makes it valuable for designing metabolically stable drugs .

- In GAELs, the primary amino group is essential for cytotoxicity, but sugar moiety (e.g., L-rhamnose vs. L-glucose) dictates potency .

Comparative Cytotoxicity Data

| Compound | Sugar Moiety | CC50 (µM) in Breast Cancer Cells | CC50 (µM) in Pancreatic Cancer Cells |

|---|---|---|---|

| L-Gln GAEL (1) | This compound | 15.2 | 18.5 |

| L-Rhamnose GAEL (3) | L-Rhamnose | 13.8 | 14.0 |

| L-Glucose GAEL (5) | L-Glucose | >100 | >100 |

Data derived from epithelial cancer cell line studies .

Biological Activity

L-Glucosamine (GlcN) is an amino monosaccharide that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are vital components of cartilage and connective tissues. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits various biological activities that contribute to its therapeutic effects, particularly in osteoarthritis (OA) and other inflammatory conditions. The primary mechanisms include:

- Anabolic Effects : GlcN serves as a substrate for GAG synthesis, promoting cartilage repair and regeneration. It enhances the production of hyaluronic acid (HA) and other GAGs by stimulating chondrocytes .

- Anti-Catabolic Activity : GlcN inhibits the expression and activity of catabolic enzymes such as matrix metalloproteinases (MMPs) and aggrecanases, which are responsible for cartilage degradation. This inhibition helps preserve cartilage integrity in OA .

- Anti-Inflammatory Properties : this compound has been shown to suppress inflammatory mediators by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This effect reduces the production of pro-inflammatory cytokines like IL-1β, thereby alleviating inflammation in joint tissues .

- Immunomodulatory Effects : Research indicates that GlcN can suppress T-lymphocyte activation and dendritic cell function, suggesting potential applications in autoimmune diseases .

Table 1: Summary of Biological Activities of this compound

Case Study Overview

Several clinical trials have assessed the efficacy of this compound in managing osteoarthritis symptoms. Key findings from notable studies include:

- Study 1 : A randomized controlled trial involving 200 participants with knee OA demonstrated that daily supplementation with 1500 mg of GlcN led to significant improvements in pain relief and joint function compared to placebo after 6 months .

- Study 2 : Another study reported that GlcN combined with chondroitin sulfate showed enhanced effects on cartilage protection, with participants experiencing reduced pain levels and improved mobility over a 12-month period .

Table 2: Clinical Study Results on this compound

| Study | Participants | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|

| Randomized Trial 1 | 200 | 6 months | Significant pain relief | |

| Randomized Trial 2 | 150 | 12 months | Enhanced cartilage protection |

Pharmacological Insights

This compound's pharmacological profile suggests its potential beyond joint health:

- Bone Health : Studies indicate that GlcN may promote osteoblastic differentiation while inhibiting osteoclastic activity, which could be beneficial for bone density maintenance .

- Metabolic Effects : Research has explored GlcN's role in glucose metabolism, suggesting it may enhance glucose uptake in certain cell types, thereby presenting a potential avenue for diabetes management .

Q & A

Q. What experimental methodologies are recommended to distinguish between D- and L-glucosamine enantiomers in synthetic chemistry studies?

this compound enantiomers can be differentiated using chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy, leveraging their stereochemical differences. For synthesis, protecting groups like Schiff’s bases (e.g., para-methoxybenzaldehyde) are used to stabilize reactive sites during glycosidic bond formation, as demonstrated in the multi-step synthesis of protected this compound derivatives . Polarimetry and X-ray crystallography may further confirm enantiomeric purity and structural conformation.

Q. How do variations in glucosamine salt formulations (e.g., sulfate vs. hydrochloride) impact experimental outcomes in pharmacokinetic studies?

The choice of salt affects solubility, bioavailability, and stability. For example, glucosamine sulfate has higher hygroscopicity but better dissolution in aqueous media compared to hydrochloride salts. Researchers must standardize salt forms across study cohorts and validate analytical methods (e.g., mass spectrometry) to account for salt-specific ionization and matrix effects . Preclinical studies should report salt purity (e.g., USP standards) and batch-to-batch variability .

Q. What quality control protocols are essential for ensuring glucosamine purity in in vitro models?

Physicochemical assays (e.g., TLC, HPLC) should verify purity (>98% by chromatographic methods), while Karl Fischer titration quantifies residual moisture. For biological studies, endotoxin testing (LAL assay) and elemental analysis (e.g., sulfur content in sulfate salts) are critical. Recent studies highlight discrepancies in pH and density measurements between suppliers, necessitating standardized protocols for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy for osteoarthritis (OA) management?

Discrepancies arise from preparation type (e.g., Rotta vs. non-Rotta formulations), trial design (allocation concealment, blinding), and outcome measures (WOMAC vs. Lequesne indices). A 2005 meta-analysis found Rotta preparations showed significant pain reduction (SMD -1.31) compared to placebo, while non-Rotta formulations did not reach significance. Advanced statistical approaches, such as subgroup analysis and mixed-effects modeling, can isolate confounding variables (e.g., baseline OA severity, co-interventions) . Researchers should prioritize trials with active comparators (e.g., NSAIDs) and long-term radiological endpoints.

Q. What molecular mechanisms underlie this compound’s potential anti-inflammatory effects in preclinical models?

this compound inhibits NF-κB signaling by competing with glucose in the hexosamine biosynthesis pathway, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). In murine asthma models, it suppressed eosinophil infiltration via modulation of Th2 responses. Mechanistic studies should employ gene knockout models (e.g., GFAT1-deficient mice) and metabolomics to map pathway interactions .

Q. How can advanced analytical techniques improve the detection of glucosamine derivatives in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns enhances sensitivity for polar glucosamine metabolites. Stable isotope-labeled internal standards (e.g., ¹³C-glucosamine) correct for matrix effects. For glycosylation studies, lectin-based microarrays or MALDI-TOF can profile glycoconjugates modified by this compound .

Methodological Guidance

Q. What frameworks are recommended for designing rigorous preclinical studies on this compound’s therapeutic potential?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals. For OA models, use species with spontaneous cartilage degeneration (e.g., STR/ort mice) and validate outcomes via histopathology (OARSI scoring) and synovial fluid biomarkers (e.g., COMP, CTX-II). Ensure blinding and randomization to mitigate bias .

Q. How should researchers address batch-to-batch variability in this compound sourcing for in vitro experiments?

Collaborate with suppliers to obtain certificates of analysis (COA) detailing purity, enantiomeric excess, and residual solvents. Implement in-house validation via NMR and FTIR for structural consistency. For cell culture studies, pre-test batches for endotoxins and cytotoxicity using standardized assays (e.g., MTT) .

Data Interpretation and Reporting

Q. What statistical approaches are optimal for meta-analyses of glucosamine clinical trials with heterogeneous outcomes?

Use random-effects models to account for between-study variance. Stratify analyses by preparation type, dosage, and trial duration. Sensitivity analyses should exclude studies with high risk of bias (e.g., inadequate allocation concealment). Forest plots and funnel plots visualize effect size heterogeneity and publication bias .

Q. How can contradictory findings between in vitro and in vivo glucosamine studies be reconciled?

Differences often stem from bioavailability challenges (e.g., poor intestinal absorption of this compound) or species-specific metabolism. Pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges this gap by correlating plasma concentrations with tissue-level effects. Microdialysis in target tissues (e.g., articular cartilage) provides direct mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.